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Compound of Interest

Compound Name: (+)-Carbovir

Cat. No.: B1146969

Application Notes

This document provides a comprehensive protocol for the enantioselective synthesis of (+)-
Carbovir, a potent antiviral agent. The synthesis commences with the enzymatic resolution of
racemic 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, to obtain the
crucial chiral intermediate, (-)-Vince lactam. Subsequent steps involve the formation of a key
chloropurine intermediate, followed by its conversion to the final product, (+)-Carbovir. This
protocol is intended for researchers, scientists, and professionals in drug development, offering
detailed methodologies, quantitative data, and visual representations of the synthetic pathway
and experimental workflow. Adherence to standard laboratory safety procedures is imperative
when carrying out these protocols.

Synthetic Pathway Overview

The enantioselective synthesis of (+)-Carbovir is a multi-step process that relies on the early
establishment of chirality through enzymatic resolution. The overall synthetic route is depicted
below.
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Caption: Synthetic pathway for (+)-Carbovir.

Experimental Protocols
Step 1: Enzymatic Resolution of (+)-2-
Azabicyclo[2.2.1]hept-5-en-3-0ne (Vince Lactam)

This crucial step establishes the stereochemistry for the entire synthesis. The kinetic resolution
is achieved using a (+)-y-lactamase, which selectively hydrolyzes the (+)-enantiomer of the
Vince lactam, leaving the desired (-)-enantiomer unreacted.[1][2]

Materials:

(x)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Racemic Vince Lactam)

(+)-y-Lactamase (e.g., from Microbacterium hydrocarbonoxydans)[1]

Potassium phosphate buffer (pH 7.0)

Dichloromethane (DCM)

Sodium sulfate (anhydrous)

Procedure:

Prepare a solution of racemic Vince lactam in potassium phosphate buffer.

e Add the (+)-y-lactamase enzyme to the solution. The enzyme loading should be optimized
based on the specific activity of the enzyme preparation.

« Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction
progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion
to maximize the enantiomeric excess of the remaining (-)-Vince lactam.[3]

e Once the desired conversion is reached, extract the unreacted (-)-Vince lactam from the
agueous phase with dichloromethane.
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o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield (-)-Vince lactam.

Purification: The crude (-)-Vince lactam can be purified by column chromatography on silica gel
using an appropriate eluent system (e.g., ethyl acetate/hexane).

Parameter Value Reference
Enantiomeric Excess (e.e.) >99% [1114]
Yield (theoretical max. 50%) ~49% [4]

Step 2: Synthesis of (1S,4R)-4-amino-2-cyclopentene-1-
methanol hydrochloride

The enantiopure (-)-Vince lactam is converted to the corresponding amino alcohol
hydrochloride.[5]

Materials:

(-)-Vince lactam

Hydrochloric acid (concentrated)

Lithium aluminum hydride (LAH) or other suitable reducing agent

Anhydrous tetrahydrofuran (THF)

Diethyl ether
Procedure:

o Reflux a solution of (-)-Vince lactam in aqueous hydrochloric acid to hydrolyze the lactam to
the corresponding amino acid hydrochloride.

 After cooling, the solvent is removed under reduced pressure.

e The crude amino acid hydrochloride is then suspended in anhydrous THF.
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 To this suspension, slowly add a solution of LAH in THF at O °C.

» After the addition is complete, the reaction mixture is stirred at room temperature until the
reduction is complete (monitored by TLC).

e The reaction is carefully quenched by the sequential addition of water and aqueous sodium
hydroxide.

e The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino
alcohol.

e The crude product is dissolved in a suitable solvent and treated with HCI (e.g., HCI in ether)
to precipitate the hydrochloride salt.

Purification: The hydrochloride salt can be purified by recrystallization.

Parameter Value Reference

) Not explicitly stated, but this is
Yield )
a standard transformation.

Step 3: Synthesis of (1S,4R)-cis-4-[2-amino-6-chloro-9H-
purin-9-yl]-2-cyclopentene-1-methanol

This step involves the condensation of the chiral amino alcohol hydrochloride with a substituted
pyrimidine, followed by ring closure to form the purine ring system.[6]

Materials:

(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride

2,5-Diamino-4,6-dichloropyrimidine (DADCP)

Sodium bicarbonate or other suitable base

n-Butanol
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 Triethyl orthoformate
 Sulfuric acid (catalytic amount)
Procedure:

o A mixture of (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, DADCP, and
sodium bicarbonate in n-butanol is heated at 95-100 °C for approximately 8-10 hours.[6]

e The reaction progress is monitored by LC.

o After completion, the reaction mixture is cooled, and the inorganic salts are removed by
filtration.

e The filtrate is concentrated, and the residue is redissolved in n-butanol.

» Triethyl orthoformate and a catalytic amount of sulfuric acid are added, and the mixture is
heated at 65-70 °C for about 6 hours to effect ring closure.[6]

e The reaction mixture is then worked up by neutralization and extraction with an organic
solvent.

Purification: The product can be purified by column chromatography on silica gel.

Parameter Value Reference
Yield ~76% (for a related process) [7]
HPLC Purity >98% [7]

Step 4: Synthesis of (+)-Carbovir

The final step is the conversion of the chloropurine intermediate to (+)-Carbovir.[8]
Materials:
e (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol

e Aqueous base (e.g., sodium hydroxide) or acid
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e Solvent (e.g., water, ethanol)
Procedure:

e The chloropurine intermediate is subjected to hydrolysis to replace the chloro group with a
hydroxyl group, thus forming the guanine base.

e This can be achieved by heating the intermediate in an aqueous basic or acidic solution. The
specific conditions (reagent, temperature, and reaction time) may vary.

 After the reaction is complete, the mixture is neutralized.
e The product, (+)-Carbovir, can be isolated by crystallization or chromatographic purification.

Purification: The final product is typically purified by recrystallization from a suitable solvent

system.
Parameter Value Reference
) Not explicitly stated in a
Yield

consolidated manner.

] ] ] High, determined by the purity
Enantiomeric Purity ) )
of the starting chiral lactam.

Quantitative Data Summary
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. . Enantiomeric
Step Product Key Reagents Typical Yield
Excess (e.e.)

Racemic Vince
1 (-)-Vince Lactam Lactam, (+)-y- ~49% >99%

Lactamase

(1S,4R)-4-amino-

) 2-cyclopentene- (-)-Vince Lactam,
1-methanol HCI, LAH
hydrochloride
(1S,4R)-cis-4-[2- ) ]
) Chiral amino
amino-6-chloro-
) alcohol, DADCP,
3 9H-purin-9-yl]-2- ] ~76% -
Triethyl
cyclopentene-1-
orthoformate
methanol
Chloropurine
4 (+)-Carbovir intermediate, - >99%

Base/Acid

Yields can vary depending on the specific reaction conditions and scale.
Characterization Data
(-)-Vince Lactam:

e 1H NMR and 3C NMR: Spectral data are available in the literature and commercial sources.
[91[10]

(1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride:
e Molecular Formula: CeH12CINOJ[11]
» Molecular Weight: 149.62 g/mol [11]

e CAS Number: 168960-19-8[11]
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(1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol:

Molecular Formula: C11H12CINsO

Molecular Weight: 265.70 g/mol

IH NMR and 13C NMR: Detailed spectral data can be found in specialized publications.[12]
[13][14]

MS (LCMS MH*): 287 (as the free base)[6]
(+)-Carbovir:

e Molecular Formula: C11H13NsO2

e Molecular Weight: 247.25 g/mol

e Spectroscopic Data: Consistent with literature values for the enantiomerically pure
compound.

Experimental Workflow Diagram
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Caption: Experimental workflow for (+)-Carbovir synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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